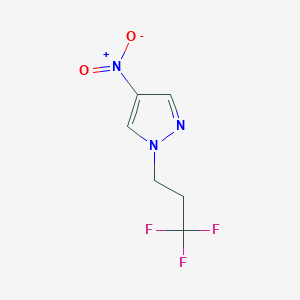

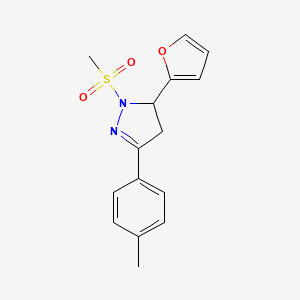

N-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)-2-(4-甲基哌嗪-1-基)乙基)-4-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is related to a class of chemicals that often exhibit significant biological or pharmacological activities, stemming from their complex molecular structure which allows for a wide range of interactions at the molecular level. This compound, incorporating elements such as a tetrahydroquinoline moiety, a methylpiperazine group, and a trifluoromethylbenzamide segment, suggests a multifaceted approach to potential biological targeting and activity.

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multi-step reactions, starting from simpler precursors. For instance, compounds involving tetrahydroquinoline and methylpiperazine units can be synthesized through cyclization reactions and subsequent functional group transformations. A typical synthesis route might involve the initial formation of a tetrahydroquinoline core followed by the addition of a methylpiperazine unit through nucleophilic substitution reactions. The final steps could involve the introduction of a benzamide functionality, possibly through amide coupling reactions (Brown et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds like these is characterized by a combination of rigid and flexible segments, contributing to their biological activity by facilitating interactions with specific biological targets. The presence of a tetrahydroquinoline ring provides a rigid framework, while the methylpiperazine unit introduces an element of flexibility, allowing for conformational adaptability necessary for binding to different biological receptors.

Chemical Reactions and Properties

Chemical reactions involving this compound would likely focus on its functional groups. For example, the amide group could participate in hydrolysis reactions under certain conditions, while the piperazine unit could undergo alkylation. The chemical properties would be significantly influenced by the presence of the trifluoromethyl group, which could increase the compound's lipophilicity and thus its ability to cross biological membranes.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, would be influenced by the overall molecular structure. The presence of both polar (amide, piperazine) and nonpolar (trifluoromethyl) groups would result in a compound with balanced solubility, potentially suitable for pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are shaped by the functional groups present in the molecule. The trifluoromethyl group is known for its electronegativity, potentially impacting the compound's reactivity by influencing electron distribution within the molecule. The overall structure suggests a molecule with a significant degree of stability, yet reactive enough to participate in targeted chemical transformations.

For more specific details on synthesis, structural analysis, and property evaluations, consulting research articles focused on similar compounds can provide valuable insights. The cited source (Brown et al., 2012) is an example of research that delves into related chemical compounds, offering a glimpse into potential synthetic routes and structural considerations.

科学研究应用

合成和化学性质

- 研究人员已经探索了相关化合物的合成和化学性质,重点关注它们对于创建复杂杂环结构的反应。例如,通过涉及类似复杂有机分子的反应合成紧凑三嗪及其衍生物,展示了对理解这些化合物的化学反应性和潜在应用于材料科学和有机合成的兴趣 (Reimlinge, Billiau, & Lingier, 1976)。

抗菌和抗癌性能

- 具有结构相似性的化合物已经被评估其抗菌和抗癌活性。研究表明,这些化合物可能表现出强效的抗菌性能,为其潜在治疗应用提供了见解。例如,对于同一化学类别中的化合物氯唑沙星盐酸盐的对映体的抗菌活性和药理特性的研究,突显了对这些分子在医学应用中的持续探索 (Chu et al., 1991)。

镇痛活性

- 对具有相似化学基团的新吡唑烷和三唑烷的镇痛活性进行了研究。这项研究有助于理解结构修饰如何影响这些化合物的镇痛性能,可能导致新的疼痛管理疗法的开发 (Saad, Osman, & Moustafa, 2011)。

σ-2受体探针开发

- 使用结构相关化合物开发新型σ-2受体探针展示了针对特定受体进行诊断和治疗的兴趣。这样的研究强调了这些分子在神经药理学和肿瘤学中的潜力 (Xu et al., 2005)。

抗菌和药理筛选

- 已经探索了合成和筛选基于氟喹诺酮的噻唑啉酮与磺胺基喹唑啉基咪唑的抗菌和药理性质。这一研究领域突显了这些化合物在开发新的抗菌剂方面的多功能性,可能在对抗耐药细菌菌株方面具有潜在应用 (Patel & Patel, 2010)。

属性

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F3N4O/c1-30-12-14-32(15-13-30)23(20-7-10-22-19(16-20)4-3-11-31(22)2)17-29-24(33)18-5-8-21(9-6-18)25(26,27)28/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWPOJNHXGBVCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC4=C(C=C3)N(CCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2492547.png)

![3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492548.png)

![[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2492552.png)

![6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2492555.png)

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate](/img/structure/B2492556.png)

![3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2492557.png)

![6-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492563.png)

![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)